molecular formula C8H11NO4 B13197393 2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid

2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid

Cat. No.: B13197393
M. Wt: 185.18 g/mol
InChI Key: BRCJNVJUGPAYRM-UHFFFAOYSA-N
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Description

“2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid” is a heterocyclic compound featuring a 1,2-oxazole core substituted with a propan-2-yloxy group at position 3 and an acetic acid moiety at position 3. The oxazole ring, a five-membered aromatic system with oxygen and nitrogen atoms, confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

2-(3-propan-2-yloxy-1,2-oxazol-5-yl)acetic acid

InChI

InChI=1S/C8H11NO4/c1-5(2)12-7-3-6(13-9-7)4-8(10)11/h3,5H,4H2,1-2H3,(H,10,11)

InChI Key

BRCJNVJUGPAYRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NOC(=C1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-(Propan-2-yloxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Oxazole-Acetic Acid Derivatives

Compound Name Substituents (Oxazole Position 3) Functional Groups (Position 5) Molecular Formula Key References
2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid Propan-2-yloxy Acetic acid C₈H₁₁NO₄ Inferred
rac-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl]acetic acid Phenyl (saturated oxazole) Acetic acid C₁₁H₁₁NO₃
(5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid Piperidinyl-bromofluorophenoxy Acetic acid + tetrazole C₁₇H₁₆BrFN₆O₄
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine 2,2,2-trifluoroacetic acid Oxadiazole Trifluoroacetic acid C₇H₁₀F₃N₃O₃

Key Observations :

  • Lipophilicity : The propan-2-yloxy group in the target compound likely increases lipophilicity compared to phenyl (e.g., rac-[(5R)-3-phenyl-...]) or polar tetrazole derivatives (e.g., ). This property may enhance blood-brain barrier penetration or cellular uptake.

Pharmacological and Functional Comparisons

Key Observations :

  • The target compound’s oxazole-acetic acid framework aligns with anti-inflammatory agents like rac-[(5R)-3-phenyl...], which are hypothesized to modulate cyclooxygenase (COX) or lipoxygenase (LOX) pathways .
  • Compared to AM095, the absence of a biphenyl or carbamate group in the target compound may reduce LPA receptor affinity but simplify synthesis .

Key Observations :

  • The target compound’s synthesis may parallel diazo-based methods used for N-[3-(4-chlorophenyl)-...] (e.g., thionyl chloride-mediated cyclization) .
  • Stability challenges may arise from the propan-2-yloxy group’s susceptibility to hydrolysis under acidic/basic conditions compared to halogenated analogs .

Biological Activity

2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. With a molecular formula of C8H11NO4 and a molecular weight of 169.18 g/mol, this compound incorporates an oxazole ring, which is known for its diverse biological properties. This article reviews the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Structural Characteristics

The structure of this compound includes:

  • An oxazole ring , contributing to the compound's reactivity and biological interactions.
  • A propan-2-yloxy group , which may enhance solubility and bioavailability.
  • A carboxylic acid functional group , potentially allowing for interactions with various biological targets.

Anti-inflammatory Effects

The presence of the carboxylic acid moiety suggests potential anti-inflammatory properties. Preliminary studies indicate that this compound may modulate inflammatory pathways by interacting with specific enzymes involved in inflammation:

  • Mechanism of Action : It is hypothesized that this compound could inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which play critical roles in inflammatory processes .

Potential Therapeutic Applications

The unique structural features of this compound suggest it could serve as a lead compound for developing new therapeutic agents. Its potential applications include:

  • Anti-inflammatory drugs : Targeting chronic inflammatory diseases.
  • Antimicrobial agents : Developing new treatments for resistant bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is provided in Table 1.

Compound NameMolecular FormulaUnique Features
2-(3-butyl-1,2-oxazol-5-yl)acetic acidC9H13NO3Longer carbon chain; potential for different bioactivity
This compoundC8H11NO4Contains an ether linkage; may exhibit different solubility
2-[4-(propan-2-yl)-1,2-oxazol-3-yloxy]acetic acidC9H13NO4Different positioning of substituents; potential variations in activity

Synthesis and Chemical Reactions

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. One common method includes:

  • Cyclization Reaction : Reacting 3-isopropyl-5-amino-1,2-oxazole with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) under controlled conditions to form the desired product .

Chemical Reactivity

The compound can undergo various chemical reactions:

  • Oxidation : Can yield oxazole derivatives.
  • Reduction : May convert the oxazole ring to other functional groups.

These reactions are essential for synthesizing more complex derivatives that may exhibit enhanced biological activities .

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